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Abstract
CDZ173, also known as leniolisib, is a potent and highly selective small-molecule inhibitor of

the phosphoinositide 3-kinase δ (PI3Kδ) isoform.[1][2][3] Its targeted mechanism of action has

positioned it as a first-in-class therapeutic for Activated PI3Kδ Syndrome (APDS), a rare

primary immunodeficiency.[4][5][6] This document provides an in-depth technical overview of

the mechanism of action of CDZ173, detailing its molecular interactions, downstream signaling

effects, and the experimental basis for these findings.

Introduction to PI3Kδ and its Role in Immunity
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play crucial roles in

various cellular processes, including cell growth, proliferation, survival, and differentiation.[2]

The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory

subunit (p85).[1][7] The PI3Kδ isoform, encoded by the PIK3CD gene, is predominantly

expressed in hematopoietic cells and is critical for the proper function of both innate and

adaptive immunity.[1][2]
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PI3Kδ is activated downstream of various cell surface receptors, including B-cell receptors

(BCRs), T-cell receptors (TCRs), and some G protein-coupled receptors (GPCRs).[1][7] Upon

activation, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the

second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 recruits and

activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn

modulates a cascade of signaling pathways, including the mTOR pathway, to regulate immune

cell function.[2][7][8]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1

(encoding the p85α regulatory subunit) lead to hyperactivation of the PI3Kδ pathway.[9][10]

This results in immune dysregulation characterized by lymphoproliferation, immunodeficiency,

and an increased risk of lymphoma.[9]

Molecular Mechanism of Action of CDZ173
CDZ173 is an orally bioavailable, potent, and selective inhibitor of PI3Kδ.[1][11] It exerts its

therapeutic effect by directly targeting the catalytic p110δ subunit, thereby normalizing the

hyperactive signaling cascade in immune cells.[7][9]

Binding to the ATP Site of PI3Kδ
Crystallographic studies have revealed that CDZ173 binds to the ATP-binding site of the p110δ

catalytic subunit.[1] This binding is characterized by the stacking of the propionamide group of

CDZ173 with the tryptophan residue W760 of PI3Kδ.[1] This interaction is crucial for its high

potency and selectivity for the δ isoform. The binding mode of CDZ173 is distinct from that of

first-generation PI3Kδ inhibitors.[1]

Inhibition of Downstream Signaling
By occupying the ATP-binding pocket, CDZ173 prevents the phosphorylation of PIP2 to PIP3.

[1] This reduction in PIP3 levels leads to decreased activation of the downstream kinase AKT.

[7][12] Consequently, the entire PI3K/AKT/mTOR signaling pathway is downregulated.[2] This

has been demonstrated by the dose-dependent suppression of AKT and S6 phosphorylation in

both cell lines expressing APDS-mutant p110δ and in primary T-cell blasts derived from

patients with APDS.[9][13]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://go.drugbank.com/drugs/DB16217
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://www.researchgate.net/publication/319292787_Discovery_of_CDZ173_Leniolisib_Representing_a_Structurally_Novel_Class_of_PI3K_Delta-Selective_Inhibitors
https://go.drugbank.com/drugs/DB16217
https://www.immune-system-research.com/2023/04/05/leniolisib-cdz173-is-an-orally-active-pi3k%CE%B4-inhibitor-for-arthritis-models/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1337436/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9424
https://go.drugbank.com/drugs/DB16217
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5601375/
https://go.drugbank.com/drugs/DB16217
https://pmc.ncbi.nlm.nih.gov/articles/PMC9854393/
https://www.researchgate.net/publication/319292787_Discovery_of_CDZ173_Leniolisib_Representing_a_Structurally_Novel_Class_of_PI3K_Delta-Selective_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC5701526/
https://www.medchemexpress.com/Leniolisib.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673424?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on CDZ173 Activity
The potency and selectivity of CDZ173 have been characterized in a variety of in vitro and in

vivo assays.

Assay Type Target/System Metric Value Reference

Cell-free enzyme

assay
PI3Kδ IC50 11 nM [10]

Cell-free enzyme

assay
PI3Kα

Selectivity vs

PI3Kδ
22-fold [10]

Cell-free enzyme

assay
PI3Kβ

Selectivity vs

PI3Kδ
38-fold [10]

Cell-free enzyme

assay
PI3Kγ

Selectivity vs

PI3Kδ
202-fold [10]

Cellular Assay

(Rat-1 cells)

PI3Kα (pAKT

readout)

Selectivity vs

PI3Kδ
30-fold [1]

Cellular Assay

(U937

monocytes)

PI3Kγ (MIP-1α

induced

activation)

IC50 > 7.4 µM [1]

In vitro B-cell

inhibition

Human,

macaque, rat,

mouse

IC50 7 nM - 0.2 µM [8]

In vitro T-cell

inhibition

Human,

macaque, rat,

mouse

IC50 7 nM - 0.2 µM [8]

Ex vivo B-cell

activation (pAKT)

Cynomolgus

monkeys
EC50 ~140 nM [1]

In vitro whole

blood assay

(pAKT)

Cynomolgus

monkeys
IC50 84 nM [1]
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Experimental Protocols
PI3K Isoform Selectivity in Cellular Assays
Objective: To determine the cellular selectivity of CDZ173 for PI3Kδ over other Class I

isoforms.

Methodology:

Cell Lines: Rat-1 fibroblasts were transfected with constructs expressing human myr-p110

PI3K isoforms (α, β, δ). U937 human monocytic cells were used to assess PI3Kγ activity.[1]

PI3Kα, β, δ Assay:

Transfected Rat-1 cells were treated with varying concentrations of CDZ173.

The phosphorylation of AKT (pAKT), a downstream marker of PI3K activity, was measured

as the readout.[1]

IC50 values were calculated to determine the inhibitory potency against each isoform.

PI3Kγ Assay:

U937 monocytes were stimulated with the GPCR ligand MIP-1α to induce PI3Kγ-

dependent activation.[1]

Cells were co-treated with a range of CDZ173 concentrations.

The inhibitory effect on monocyte activation was quantified to determine the IC50 for

PI3Kγ.[1]

In Vivo Assessment of B-cell Activation
Objective: To evaluate the in vivo efficacy of CDZ173 in inhibiting B-cell activation.

Methodology:

Animal Models: Rats and cynomolgus monkeys were used.[1]
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Procedure:

Animals were orally administered CDZ173 at various doses (e.g., 3-30 mg/kg twice daily

for 4 weeks in rats).[8]

Blood samples were collected at different time points.

Ex vivo stimulation of B-cells was performed using anti-IgM and IL-4.[1]

The phosphorylation of AKT (pAKT) in CD20+ B-cells was measured by flow cytometry to

assess the level of B-cell activation.[1]

Concentration- and time-dependent inhibition of B-cell activation was determined.[1]

Visualizing the Mechanism of Action
CDZ173 Signaling Pathway
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Caption: CDZ173 inhibits PI3Kδ, blocking PIP3 production and downstream AKT/mTOR

signaling.

Experimental Workflow for Cellular Selectivity Assay
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Caption: Workflow for determining the cellular selectivity of CDZ173 against PI3K isoforms.

Conclusion
CDZ173 (leniolisib) is a highly selective and potent inhibitor of the PI3Kδ enzyme. Its

mechanism of action is well-defined, involving direct binding to the ATP pocket of the p110δ
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subunit, leading to the suppression of the PI3K/AKT/mTOR signaling pathway. This targeted

approach effectively normalizes the hyperactive signaling characteristic of APDS, leading to the

amelioration of immune dysregulation. The extensive in vitro and in vivo data, including clinical

trial results, provide a robust foundation for its therapeutic use in APDS and its potential

exploration in other immune-mediated disorders.[1][4][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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